molecular formula C8H5N3 B14868548 Imidazo[1,5-a]pyridine-3-carbonitrile

Imidazo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B14868548
M. Wt: 143.15 g/mol
InChI Key: WJDHDFXSMWEFRW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitrile group at the 3-position.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives with different substituents .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H

InChI Key

WJDHDFXSMWEFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C#N

Origin of Product

United States

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